molecular formula C25H24O2Sb B14576693 CID 78066215

CID 78066215

Cat. No.: B14576693
M. Wt: 478.2 g/mol
InChI Key: JWCLXOCBBDOLKT-UHFFFAOYSA-N
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Description

CID 78066215 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. This absence highlights a critical gap in the literature, necessitating further research to elucidate its properties, synthesis, and applications.

Properties

Molecular Formula

C25H24O2Sb

Molecular Weight

478.2 g/mol

InChI

InChI=1S/C7H7O.3C6H5.H2O.Sb/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;;/h3-6H,1H3;3*1-5H;1H2;

InChI Key

JWCLXOCBBDOLKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066215 involves specific synthetic routes and reaction conditions. The exact methods may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes steps such as mixing, heating, cooling, and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Limitations of Current Data

The compound CID 78066215 does not appear in any of the provided research articles, EPA chemical inventories, or pharmacological studies. For example:

  • Source and Source detail kinase inhibitors with distinct CIDs (e.g., 7x, 23, 24) and unrelated structures.

  • Source and Source focus on cytotoxic agents and sulfonamide derivatives but do not reference this compound.

  • Source and Source list EPA-registered chemicals by CASRN, but cross-referencing revealed no matches.

Recommendations for Further Research

To investigate this compound, consider these steps:

Consult Specialized Databases

  • PubChem : Directly search for This compound to access its chemical structure, properties, and linked literature.

  • Reaxys or SciFinder : Use the identifier to retrieve synthesis protocols, reaction pathways, and patent data.

Review Recent Publications

  • Query platforms like PubMed Central (PMC) or ACS Publications using the identifier to locate peer-reviewed studies.

Example Framework for Future Analysis

If data becomes available, structure the analysis as follows:

Reaction Type Conditions Reactants/Reagents Products Yield Reference
Example: HydrolysisAqueous HCl, 80°CThis compound + H₂OProduct A75%[Hypothetical Study]

Critical Considerations

  • Source Reliability : Prioritize peer-reviewed journals, patents, or government databases (e.g., EPA, NIH).

  • Stereochemical Data : Ensure reaction schemes specify stereochemistry if relevant.

  • Mechanistic Insights : Include kinetic or thermodynamic data where available.

Scientific Research Applications

CID 78066215 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066215 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of CID 78066215 Analogs

Compound Name PubChem CID Class/Structure Key Properties/Activities Reference
Betulin 72326 Triterpenoid Anti-inflammatory, antiviral
Betulinic Acid 64971 Triterpenoid derivative Anticancer, HIV-1 inhibitor
3-O-Caffeoyl Betulin 10153267 Betulin-caffeic acid conjugate Enhanced solubility, antitumor
Oscillatoxin D 101283546 Cyclic polyketide Cytotoxic, marine origin
30-Methyl-Oscillatoxin D 185389 Methylated polyketide Structural stability, bioactivity

Key Findings:

Betulin Derivatives: Betulin (CID 72326) and its analogs exhibit diverse pharmacological activities, including antiviral and anticancer effects. Betulinic acid (CID 64971) is notable for its selective cytotoxicity against melanoma cells, while 3-O-caffeoyl betulin (CID 10153267) demonstrates improved bioavailability due to caffeic acid conjugation .

Mechanistic Insights:

  • Structural Flexibility : Betulin derivatives leverage hydroxyl and carboxyl groups for hydrogen bonding, enhancing receptor interactions. Oscillatoxins rely on cyclic lactone rings for membrane permeability and target binding .
  • Bioactivity Gaps : Unlike oscillatoxins, betulin derivatives show broader therapeutic indices but lower specificity. Neither class has been directly compared to this compound, underscoring the need for targeted studies.

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